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molecular formula C7H10N2OS B8749402 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol

Cat. No. B8749402
M. Wt: 170.23 g/mol
InChI Key: SPVPTQCGJTYMIB-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

MnO2 (activated) (11.46 g) was added to the CHCl3 (135 mL) solution of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol (2.31 g) and refluxed for 1 h under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane—AcOEt (1/1). The titled compound was obtained as pale yellow crystals (1.78 g, 78%).
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
11.46 g
Type
catalyst
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:9]2[C:4]([CH2:5][S:6][CH2:7][CH2:8]2)=[CH:3][C:2]=1[CH2:10][OH:11]>O=[Mn]=O.C(Cl)(Cl)Cl>[N:1]1[N:9]2[C:4]([CH2:5][S:6][CH2:7][CH2:8]2)=[CH:3][C:2]=1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
N1=C(C=C2CSCCN21)CO
Name
Quantity
11.46 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h under a nitrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
WASH
Type
WASH
Details
the column was eluted with n-hexane—AcOEt (1/1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=C2CSCCN21)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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